

# Trabedersen (AP 12009) Application Notes and Protocols for Phase I/II Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedules and experimental protocols for **Trabedersen** (also known as OT-101 and AP 12009) as investigated in Phase I and Phase II clinical trials. **Trabedersen** is a synthetic phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF-β2), a cytokine implicated in tumor growth, metastasis, and immunosuppression.[1][2]

### **Mechanism of Action**

**Trabedersen** is an 18-mer antisense oligodeoxynucleotide that is complementary to the messenger RNA (mRNA) of human TGF-β2. By binding to the TGF-β2 mRNA, **Trabedersen** prevents its translation into protein, thereby reducing the levels of TGF-β2.[1][2] Overexpression of TGF-β2 is a characteristic of many advanced cancers and is associated with poor prognosis.[3][4] By inhibiting TGF-β2, **Trabedersen** aims to counteract tumor-induced immunosuppression, inhibit tumor cell proliferation and migration, and reduce angiogenesis.[1] [3] This mechanism allows the host's immune system to better recognize and attack cancer cells.

## TGF-β2 Signaling Pathway and Trabedersen Inhibition





Click to download full resolution via product page

Caption: TGF-β2 signaling pathway and the inhibitory action of **Trabedersen**.

# Phase I/II Clinical Trial Data for Intravenous Administration (P001 Study)

An open-label, multicenter, dose-escalation Phase I/II study (P001, NCT00844064) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of intravenously administered **Trabedersen** in patients with advanced solid tumors known to overproduce TGF-β2, such as pancreatic cancer, malignant melanoma, and colorectal carcinoma.[3][5]

### **Treatment Schedules and Dose Escalation**

Two primary intravenous treatment schedules were investigated.[3][4]

Table 1: Intravenous **Trabedersen** Treatment Schedules and Doses



| Schedule   | Dosing<br>Regimen         | Dose Range<br>Investigated<br>(mg/m²/day) | Maximum<br>Tolerated Dose<br>(MTD) | Recommended<br>Phase II Dose<br>(mg/m²/day) |
|------------|---------------------------|-------------------------------------------|------------------------------------|---------------------------------------------|
| Schedule 1 | 7 days on, 7<br>days off  | 40, 80, 160                               | 160 mg/m²/day                      | Not specified                               |
| Schedule 2 | 4 days on, 10<br>days off | 140, 190, 250,<br>330                     | Not reached                        | 140                                         |

Data compiled from multiple sources.[3]

### **Experimental Protocol: Intravenous Administration**

- 1. Patient Population:
- Inclusion Criteria: Adult patients with advanced (Stage III/IV) pancreatic adenocarcinoma, malignant melanoma, or colorectal carcinoma who are not or no longer amenable to established therapies.[3][5] Patients were required to have at least one measurable lesion and a Karnofsky Performance Status (KPS) of at least 80%.[3] Adequate organ function was also a prerequisite.
- Exclusion Criteria: Patients with brain metastases, recent anti-tumor radiation therapy (within 12 weeks), tumor surgery (within 4 weeks), or other anti-tumor therapies (within 2 weeks) were excluded. Pregnant or lactating females were also excluded.
- 2. Drug Administration:
- **Trabedersen** was administered as a continuous intravenous infusion for the duration of the "on" period of each cycle (either 4 or 7 days).[3][4]
- Treatment was administered for up to 10 cycles.[3]
- 3. Study Endpoints:
- Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs).[1]
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and efficacy.[1]



### **Experimental Workflow: P001 Intravenous Study**



Click to download full resolution via product page

Caption: Workflow for the P001 intravenous **Trabedersen** clinical trial.

# Phase I/II Clinical Trial Data for Intratumoral Administration (High-Grade Glioma)

A randomized, open-label, active-controlled, dose-finding Phase IIb study evaluated the efficacy and safety of **Trabedersen** administered intratumorally via convection-enhanced delivery (CED) in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).

## Treatment Schedule and Dosing

Table 2: Intratumoral Trabedersen Treatment Schedule and Doses



| Parameter             | Details                                                                                                     |  |
|-----------------------|-------------------------------------------------------------------------------------------------------------|--|
| Patient Population    | Recurrent/refractory anaplastic astrocytoma<br>(WHO Grade III) or glioblastoma multiforme<br>(WHO Grade IV) |  |
| Dose Levels           | 10 μM and 80 μM                                                                                             |  |
| Treatment Cycle       | 14 days total: 7 days of continuous Trabedersen infusion followed by 7 days of isotonic saline infusion     |  |
| Number of Cycles      | Up to 11 cycles                                                                                             |  |
| Administration Method | Intratumoral convection-enhanced delivery (CED)                                                             |  |

Data sourced from a Phase IIb study.

## **Experimental Protocol: Intratumoral Administration**

#### 1. Patient Population:

- Inclusion Criteria: Male or female patients aged 18 to 75 with a confirmed diagnosis of recurrent/refractory anaplastic astrocytoma or glioblastoma. Patients were required to have a Karnofsky Performance Status (KPS) of ≥70%.
- Exclusion Criteria: Included tumor surgery within the last 2 weeks, radiotherapy within 8 weeks, or chemotherapy within 4 weeks.

#### 2. Drug Administration:

- **Trabedersen** was administered intratumorally using convection-enhanced delivery (CED) via a subcutaneous port access system connected to an external pump.
- The infusion flow rate for **Trabedersen** was 4  $\mu$ L/min for 7 days, followed by isotonic saline at a flow rate of 1  $\mu$ L/min for the subsequent 7 days.



- The total dose per cycle was 2.48 mg for the 10  $\mu$ M group and 19.81 mg for the 80  $\mu$ M group.
- 3. Study Endpoints:
- Primary Endpoint: Tumor control rate at 6 months.
- Secondary Endpoints: Response at further timepoints, overall survival, and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Impact of targeting transforming growth factor β-2 with antisense OT-101 on the cytokine and chemokine profile in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Trabedersen (AP 12009) Application Notes and Protocols for Phase I/II Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361751#trabedersen-treatment-schedule-in-phase-i-ii-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com